5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
CAS No.: 23766-27-0
Cat. No.: VC21315574
Molecular Formula: C8H5ClN2OS
Molecular Weight: 212.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23766-27-0 |
|---|---|
| Molecular Formula | C8H5ClN2OS |
| Molecular Weight | 212.66 g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione |
| Standard InChI | InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) |
| Standard InChI Key | AKCRXJLXQXIAPA-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C2=NN=C(O2)S)Cl |
| SMILES | C1=CC=C(C(=C1)C2=NNC(=S)O2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)O2)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol belongs to the class of heterocyclic compounds containing an oxadiazole ring system. The compound features a 1,3,4-oxadiazole ring with a thiol group at the 2-position and a 2-chlorophenyl substituent at the 5-position. This structural arrangement contributes significantly to its biological activity profile. The compound exhibits tautomerism between thiol (5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol) and thione (5-(2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione) forms, which is a common phenomenon in this class of compounds . This tautomerism may play an important role in its interactions with biological targets and influence its therapeutic potential.
Physical and Chemical Properties
The compound has a molecular formula of C8H5ClN2OS with a molecular weight of 212.66 g/mol. Its structural complexity and the presence of multiple functional groups contribute to its various biological activities. The compound exists as a crystalline solid under standard conditions and exhibits characteristics typical of heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the chloro substituent at the ortho position of the phenyl ring influences the electron distribution within the molecule, potentially affecting its biological activity profile.
Identification Data
The compound is identified by various systematic naming conventions and identification codes as detailed in the table below:
| Property | Value |
|---|---|
| IUPAC Name | 5-(2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione |
| CAS Registry Numbers | 23766-27-0, 203268-65-9 |
| InChI | InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) |
| InChI Key | AKCRXJLXQXIAPA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)O2)Cl |
| NSC Number | 671922 |
Synthesis Methods
Classical Synthesis Approaches
The synthesis of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction between acylhydrazides and carbon disulfide in an alcoholic alkaline solution, followed by acidification of the reaction mixture. This approach has been reported by Koparir et al. and represents a fundamental route for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiol derivatives . The reaction proceeds through the formation of a dithiocarbazate intermediate, which subsequently undergoes cyclization to form the oxadiazole ring. This method has been widely employed due to its reliability and the relatively high yields obtained.
Modern Synthetic Strategies
Contemporary approaches to synthesizing oxadiazole compounds like 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol employ more efficient and environmentally friendly methods. One notable approach is the photo-catalytic method reported by Kapoor et al., where eosin-Y is used as a catalyst under visible light with atmospheric oxygen . Although this specific method was reported for the synthesis of 2-amino-1,3,4-oxadiazole derivatives, similar approaches could potentially be adapted for the synthesis of thiol derivatives. The advantage of photo-catalytic methods is their mild reaction conditions and reduced environmental impact.
Alternative Cyclization Methods
Various dehydrating agents have been employed for the cyclization step in the synthesis of 1,3,4-oxadiazole derivatives. These include phosphorous oxychloride (POCl₃), phosphorus pentachloride, sulfuric acid, phosphorus pentoxide, phosphoric acid, thionyl chloride, trifluoroacetic acid, and carbodiimide derivatives . For instance, Keshari K. Jha et al. reported a simple method for preparing 1,3,4-oxadiazole derivatives through ring closure reactions of acylhydrazides with carbon disulfide in alkaline solution, and with aromatic acids in POCl₃ . These diverse approaches provide flexibility in the synthesis of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol and related compounds, allowing for optimization based on available resources and specific requirements.
Biological Activities
Anticancer Activity
The anticancer properties of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol have been a focal point of research. Studies have shown that the compound induces apoptosis in cancer cells through mitochondrial pathways and increases reactive oxygen species (ROS) levels. These mechanisms are crucial for its cytotoxic effects against cancer cells. The compound's ability to target multiple cellular pathways may contribute to its efficacy against various cancer types. Additionally, the compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation, with an assigned Cancer Chemotherapy National Service Center (NSC) number of 671922, indicating its recognition as a potential anticancer agent.
Antimicrobial Properties
Beyond its anticancer effects, 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol has demonstrated significant antimicrobial activity. The compound exhibits efficacy against various bacterial strains, making it a potential candidate for the development of new antimicrobial agents. The presence of the oxadiazole ring and the thiol group are believed to play essential roles in its antimicrobial activity. These structural elements may facilitate interactions with bacterial cell components, leading to growth inhibition or bacterial cell death.
Mechanisms of Action in Cancer Therapy
Apoptosis Induction
Research has indicated that 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol induces apoptosis in cancer cells through mitochondrial pathways. This mechanism involves the disruption of mitochondrial membrane potential, leading to the release of apoptogenic factors such as cytochrome c. The released cytochrome c activates caspase cascades, ultimately resulting in programmed cell death. The compound's ability to trigger apoptosis selectively in cancer cells while sparing normal cells makes it a promising anticancer agent. Flow cytometry analyses have revealed that treatment with this compound results in significant cell cycle arrest and apoptotic cell death, further confirming its apoptosis-inducing properties.
Reactive Oxygen Species Generation
Structure-Activity Relationships
Impact of the 2-Chlorophenyl Group
The 2-chlorophenyl substituent at the 5-position of the oxadiazole ring plays a crucial role in determining the biological activity of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. The position of the chloro substituent on the phenyl ring significantly influences the compound's anticancer activity. Research on related compounds has suggested that electron-withdrawing groups on the ortho position of the benzene ring may result in different inhibitory activity compared to those on the para position . This structure-activity relationship provides valuable insights for the design of more potent derivatives. The chloro substituent may influence the electron distribution within the molecule, affecting its binding affinity to biological targets.
Role of the Oxadiazole Ring
The 1,3,4-oxadiazole ring is a key structural element contributing to the biological activities of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. This heterocyclic ring system enhances the compound's ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. The oxadiazole ring's unique electronic properties and hydrogen bonding capabilities facilitate these interactions. Furthermore, the ring's planar structure may enable intercalation with DNA, potentially contributing to the compound's anticancer effects. Understanding the role of the oxadiazole ring in the compound's activity profile is essential for rational drug design efforts aimed at optimizing its therapeutic potential.
Significance of the Thiol Group
Comparative Analysis with Related Compounds
2-Amino-1,3,4-oxadiazole Derivatives
When comparing 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol with 2-amino-1,3,4-oxadiazole derivatives, several distinctions in synthesis methods and biological activities become apparent. The synthesis of 2-amino-1,3,4-oxadiazole derivatives, such as 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine and 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, can be achieved through photo-catalytic approaches using eosin-Y under visible light with atmospheric oxygen . These compounds have shown high yields of 94% and 92%, respectively. In contrast, 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is typically synthesized through the reaction of acylhydrazides with carbon disulfide. The difference in the functional group at the 2-position (amino vs. thiol) results in distinct biological activity profiles, with each derivative exhibiting unique therapeutic potential.
2,5-Disubstituted-1,3,4-oxadiazoles
2,5-Disubstituted-1,3,4-oxadiazoles represent another class of related compounds that share structural similarities with 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. These compounds feature substituents at both the 2 and 5 positions of the oxadiazole ring, as opposed to having a thiol group at the 2-position. Various synthetic routes for 2,5-disubstituted-1,3,4-oxadiazoles have been reported, including methods using different dehydrating agents such as phosphorous oxychloride, thionyl chloride, and carbodiimide derivatives . Guin et al. reported a convenient route for synthesizing symmetrical and unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles using Cu(OTf)₂ as a catalyst . These synthetic approaches differ from those used for 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, reflecting the structural differences between these compound classes.
Telomerase Inhibitory Activity of Related Derivatives
Several 1,3,4-oxadiazole derivatives have demonstrated significant telomerase inhibitory activity, which contributes to their anticancer effects. Zheng et al. synthesized novel 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety and evaluated their telomerase inhibitory activity against gastric cancer cell lines SGC-7901 . Among these derivatives, certain compounds showed significant telomerase inhibitory activity with IC₅₀ values of 2.3 ± 0.07 μM and 2.56 ± 0.11 μM, comparable to the positive control ethidium bromide (IC₅₀ = 2.5 ± 0.23 μM). Docking studies and structure-activity relationship analyses revealed that the position of electron-donating groups on the benzene ring significantly influenced inhibitory activity . These findings provide valuable insights for understanding the potential telomerase inhibitory activity of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol and guiding the design of more potent derivatives.
Recent Research Advancements
Novel Derivatives and Their Activities
Recent research has focused on developing novel derivatives of oxadiazole compounds to enhance their biological activities. Zhang et al. synthesized a series of potent 1,3,4-oxadiazole derivatives bearing pyridine and acylhydrazone moieties and screened them for anticancer activity using the TRAP PCR-ELISA assay . One compound, (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide, demonstrated remarkable potency against four cancer cell lines (HEPG2, MCF7, SW1116, BGC823) with an IC₅₀ value of 1.18 ± 0.14 μM, surpassing the positive controls staurosporine (4.18 ± 0.05 μM) and ethidium bromide (2.71 ± 0.18 μM) . These findings highlight the potential for developing more effective anticancer agents based on the oxadiazole scaffold.
Quinoline-Oxadiazole Hybrid Compounds
The integration of the oxadiazole moiety with other bioactive scaffolds has led to the development of hybrid compounds with enhanced therapeutic properties. Salahuddin et al. synthesized various substituted-(1,3,4-oxadiazol-2-yl) quinoline derivatives and evaluated their anticancer activity . Among the tested compounds, 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole showed exceptional potency with 95.70% growth inhibition against SNB-75 (CNS cancer) and UO-31 (renal cancer) cell lines, with growth percentages of 53.35% and 64.35% in the most sensitive cell lines, respectively . These hybrid compounds represent a promising avenue for developing multi-target anticancer agents, combining the beneficial properties of both the oxadiazole and quinoline scaffolds.
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